

# 7-Bromoquinolin-8-ol: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Bromoquinolin-8-ol

Cat. No.: B152725

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CAS Number: 13019-32-4

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, spectroscopic data, safety and handling, and biological applications of **7-Bromoquinolin-8-ol**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## Chemical and Physical Properties

**7-Bromoquinolin-8-ol** is a halogenated derivative of 8-hydroxyquinoline. It presents as a white solid or powder and is characterized by the following properties.<sup>[1][2]</sup>

Property	Value	Reference
CAS Number	13019-32-4	[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	[1]
Molecular Weight	224.05 g/mol	[1]
Appearance	White solid/powder	[1][2]
Melting Point	138-143 °C	[1][2]
Boiling Point (Predicted)	327.9 ± 22.0 °C	
Density (Predicted)	1.705 ± 0.06 g/cm <sup>3</sup>	
pKa (Predicted)	2.43 ± 0.50	

## Solubility

Solvent	Solubility
Water	Insoluble
Acetonitrile	Soluble
Acetone	Soluble
Ethyl acetate	Soluble
Chloroform	Soluble
Dichloromethane	Soluble
Benzene	Soluble
Toluene	Soluble
Hexane	Soluble
Methanol/Acetone mixture	Marginally soluble

## Spectroscopic Data

Detailed experimental spectroscopic data for **7-Bromoquinolin-8-ol** is not readily available in the public domain. However, data for closely related compounds and predicted values can be used for characterization.

**Mass Spectrometry:** The electron ionization mass spectrum of **7-Bromoquinolin-8-ol** shows a molecular ion peak (M+H) at m/z 224, corresponding to the protonated molecule.

Fragment	m/z	Relative Intensity (%)
[M+H] <sup>+</sup>	224	100
145	32	

**NMR Spectroscopy:** Specific <sup>1</sup>H and <sup>13</sup>C NMR spectra for **7-Bromoquinolin-8-ol** are not available. For reference, the <sup>1</sup>H NMR data for the related compound 7-bromo-5-chloro-8-hydroxyquinoline shows characteristic aromatic proton signals.[3] It is expected that the <sup>1</sup>H NMR spectrum of **7-Bromoquinolin-8-ol** would exhibit complex spin-spin coupling patterns in the aromatic region (approximately 7.0-9.0 ppm) and a broad singlet for the hydroxyl proton.

**Infrared (IR) Spectroscopy:** An experimental IR spectrum for **7-Bromoquinolin-8-ol** is not available. The spectrum would be expected to show characteristic absorption bands for O-H stretching (around 3200-3600 cm<sup>-1</sup>), C-H aromatic stretching (around 3000-3100 cm<sup>-1</sup>), C=C and C=N aromatic ring stretching (around 1400-1600 cm<sup>-1</sup>), and C-Br stretching (in the fingerprint region).

## Synthesis of 7-Bromoquinolin-8-ol

**7-Bromoquinolin-8-ol** can be synthesized from 8-hydroxyquinoline via electrophilic bromination. Two common methods are described below.

### Method 1: Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the brominating agent.



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Synthesis of **7-Bromoquinolin-8-ol** using NBS.

Experimental Protocol:

- Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a reaction vessel.
- Cool the solution to 0 °C.
- Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.
- Slowly raise the temperature to 40 °C and continue stirring for 18 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate and hexane (1:9).
- Upon completion, evaporate the solvent under vacuum.
- Wash the crude product with water, followed by hexane and diethyl ether to yield **7-bromoquinolin-8-ol** as a white solid.<sup>[4]</sup>

## Method 2: Bromination with Molecular Bromine

This method employs molecular bromine for the bromination reaction.



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Synthesis of **7-Bromoquinolin-8-ol** using Molecular Bromine.

#### Experimental Protocol:

- Dissolve 8-hydroxyquinoline (1 equivalent) in distilled chloroform at room temperature, protecting the reaction from light.
- Slowly add a solution of molecular bromine (different equivalents can be used) in chloroform over a period of 10 minutes.
- Stir the reaction mixture continuously for 2 days at room temperature.
- Monitor the reaction progress by TLC.
- After completion, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the target product by alumina column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent.[4]

## Safety and Hazards

**7-Bromoquinolin-8-ol** is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statement	GHS Classification
H301: Toxic if swallowed	Acute toxicity, Oral (Category 3)
H317: May cause an allergic skin reaction	Skin sensitization (Category 1)
H318: Causes serious eye damage	Serious eye damage (Category 1)
H360: May damage fertility or the unborn child	Reproductive toxicity (Category 1B)
H410: Very toxic to aquatic life with long lasting effects	Hazardous to the aquatic environment, long-term hazard (Category 1)

#### Precautionary Measures:

- Obtain special instructions before use.
- Do not handle until all safety precautions have been read and understood.
- Avoid breathing dust.
- Wash skin thoroughly after handling.
- Do not eat, drink or smoke when using this product.
- Wear protective gloves, clothing, eye, and face protection.
- Avoid release to the environment.

## Biological Applications and Drug Development

**7-Bromoquinolin-8-ol** serves as a versatile precursor for the synthesis of various derivatives with potential pharmacological activities. The 8-hydroxyquinoline scaffold is a known pharmacophore with a broad range of biological effects, including antimicrobial, anticancer, and antifungal properties.[1]

### Precursor for Antimicrobial Agents

A notable application of **7-Bromoquinolin-8-ol** is in the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates, which have demonstrated antimicrobial activity.[1][5][6]



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Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates.

Experimental Protocol for Antimicrobial Testing (Agar Well Diffusion Method - Generalized): The antibacterial activity of the synthesized sulfonate derivatives was evaluated against various

Gram-positive and Gram-negative bacteria.[1]

- Prepare nutrient agar plates and inoculate them with the test bacterial strains.
- Create wells of a defined diameter in the agar plates.
- Fill the wells with solutions of the test compounds at a specific concentration (e.g., 100 µg/mL in DMSO).
- Use a standard antibiotic (e.g., amoxiclav) as a positive control and the solvent (DMSO) as a negative control.
- Incubate the plates at 37 °C for 24 hours.
- Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.

## Metal Complexes in Drug Development

Zinc(II) complexes incorporating **7-bromoquinolin-8-ol** as a ligand have been synthesized and investigated for their antimicrobial and cytotoxic activities.[7] The chelation of the metal ion can enhance the biological activity of the parent ligand.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay - Generalized): The cytotoxic effects of these zinc complexes were evaluated against cancer cell lines.

- Seed cancer cells (e.g., HCT 116) in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
- Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability and determine the IC<sub>50</sub> (half-maximal inhibitory concentration) value for each compound.

## Conclusion

**7-Bromoquinolin-8-ol** is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. Its well-defined chemical properties and synthetic accessibility make it an attractive starting material for the generation of diverse molecular libraries. Further investigation into the biological activities of **7-Bromoquinolin-8-ol** and its derivatives, along with detailed spectroscopic characterization, will continue to be of high interest to the scientific community.

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## References

- 1. [acgpubs.org](https://acgpubs.org) [[acgpubs.org](https://acgpubs.org)]
- 2. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 3. Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 4. Synthesis, Structure Analysis and Antibacterial Activity of Zn(II) and Co(III) Complexes [[article.sapub.org](https://article.sapub.org/10.5923.ajol.201910010101.html)]
- 5. [ajol.info](https://ajol.info) [[ajol.info](https://ajol.info)]
- 6. 8-Quinolinol, 5-bromo- | C<sub>9</sub>H<sub>6</sub>BrNO | CID 70974 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/70974)]
- 7. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 13C NMR spectrum [[chemicalbook.com](https://chemicalbook.com/ChemicalProductProperty.aspx?cid=7640337)]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)